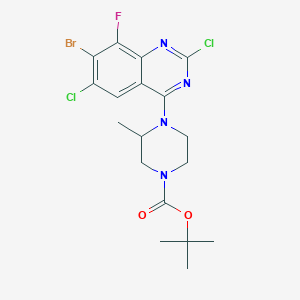
Tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline typically involves multiple steps, including halogenation, fluorination, and piperazine ring formation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis in batch reactors. The process is optimized for cost-effectiveness, scalability, and environmental safety. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline N-oxides, while substitution reactions could introduce new functional groups into the quinazoline ring.
Scientific Research Applications
(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential as a therapeutic agent in treating diseases like cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-2,6-dichloro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline: Lacks the fluorine atom at the 8-position.
2,6-Dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline: Lacks the bromine atom at the 7-position.
7-Bromo-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline: Lacks the chlorine atoms at the 2 and 6 positions.
Uniqueness
(S)-7-Bromo-2,6-dichloro-8-fluoro-4-(4-Boc-2-methyl-1-piperazinyl)quinazoline is unique due to its specific combination of halogen atoms and the Boc-protected piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H20BrCl2FN4O2 |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
tert-butyl 4-(7-bromo-2,6-dichloro-8-fluoroquinazolin-4-yl)-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C18H20BrCl2FN4O2/c1-9-8-25(17(27)28-18(2,3)4)5-6-26(9)15-10-7-11(20)12(19)13(22)14(10)23-16(21)24-15/h7,9H,5-6,8H2,1-4H3 |
InChI Key |
QGEPLTBQJXKAKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)Br)F)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



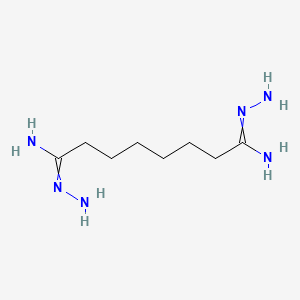
![6-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B13896282.png)
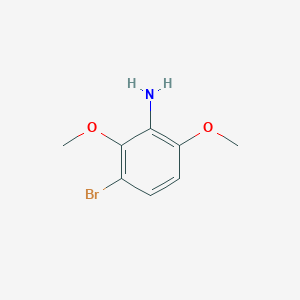

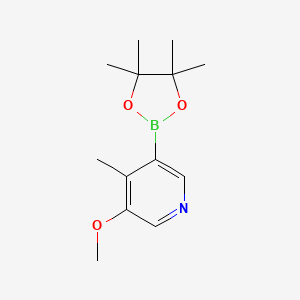

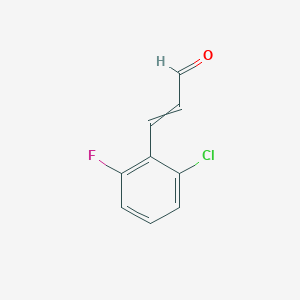
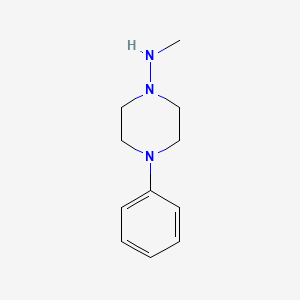
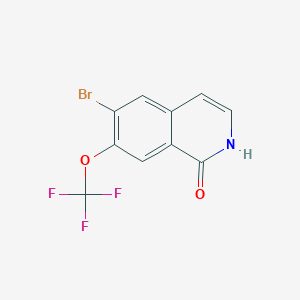

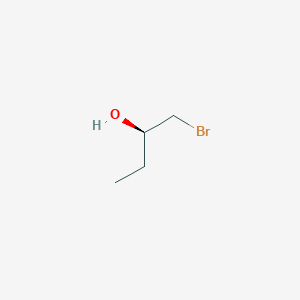
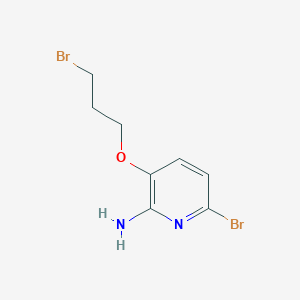
![8-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-2-ol](/img/structure/B13896342.png)
